molecular formula C13H24Cl3N3O B2535661 ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochloride CAS No. 2197481-86-8

ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochloride

Cat. No.: B2535661
CAS No.: 2197481-86-8
M. Wt: 344.71
InChI Key: QMSQQIZRMGWHMB-UHFFFAOYSA-N
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Description

Ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochloride is a chemical compound with the molecular formula C13H21N3O.3ClH. It is known for its unique structure, which includes a pyrrolidine ring and a pyridine ring connected through an ether linkage. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidine and pyridine intermediates. These intermediates are then coupled through an ether linkage using appropriate reagents and conditions. The final step involves the methylation of the amine group and the formation of the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrolidine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Ethyl(methyl){[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl}amine trihydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring may also exhibit comparable chemical properties and reactivity.

The uniqueness of this compound lies in its combined pyrrolidine and pyridine structure, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.3ClH/c1-3-16(2)10-11-8-12(5-7-15-11)17-13-4-6-14-9-13;;;/h5,7-8,13-14H,3-4,6,9-10H2,1-2H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSQQIZRMGWHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=NC=CC(=C1)OC2CCNC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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